AZD8329

11β-HSD1 inhibitor Metabolic disease Enzymology

AZD8329 is the definitive 11β-HSD1 tool compound, delivering unmatched potency in primary human adipocytes (IC50 2 nM) and >3,333-fold selectivity over the anti-target 11β-HSD2. Its thoroughly characterized cross-species inhibition profile (human IC50 9 nM; rat 89 nM; dog 15 nM; cyno 24 nM; mouse 6.1 µM) enables precise assay calibration and animal model selection. Validated for acute rat and dog PK/PD studies (10 mg/kg p.o.), AZD8329 is essential for investigating local glucocorticoid action in adipogenesis, insulin resistance, and tachyphylaxis mechanisms. Choose AZD8329 for reproducible, publication-grade data.

Molecular Formula C25H31N3O3
Molecular Weight 421.5 g/mol
CAS No. 1048668-70-7
Cat. No. B1684384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD8329
CAS1048668-70-7
Synonyms4-(4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl)benzoic acid
4-(4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl)benzoic acid
AZD8329
Molecular FormulaC25H31N3O3
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5
InChIInChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31)
InChIKeyXWBXJBSVYVJAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD8329 (CAS 1048668-70-7) Potent and Selective 11β-HSD1 Inhibitor for Metabolic Disease Research


AZD8329 (CAS 1048668-70-7) is a synthetic small molecule that functions as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. It is the optimized development candidate derived from a carboxylic acid class of inhibitors, representing a significant structural advancement over earlier leads . The compound is characterized by its high selectivity for 11β-HSD1 over the related isozyme 11β-HSD2 and other short-chain dehydrogenase/reductase (SDR) family members 17β-HSD1 and 17β-HSD3 [1]. As a research tool, AZD8329 is primarily utilized in preclinical studies investigating the role of 11β-HSD1 in metabolic syndrome, obesity, type 2 diabetes, and glucocorticoid-mediated inflammation [2].

Why 11β-HSD1 Inhibitors Like AZD8329 Cannot Be Casually Interchanged: A Case for Compound-Specific Procurement


The 11β-HSD1 inhibitor class exhibits significant inter-compound variability in potency, species selectivity, metabolic stability, and pharmacokinetic profiles, making simple substitution scientifically unsound. While many compounds share a common target, their quantitative performance in key assays—including human vs. rodent enzyme inhibition, selectivity against the anti-target 11β-HSD2, and susceptibility to forming reactive acyl glucuronides—can differ by orders of magnitude [1]. For example, a compound with high human potency may be virtually inactive in the preferred rodent model, or vice versa [2]. Furthermore, the metabolic liability of forming reactive acyl glucuronide metabolites, a common issue for carboxylic acid-containing inhibitors, is a critical safety consideration that is not uniform across the class and requires compound-specific optimization [3]. Therefore, selecting a tool compound for a specific in vitro or in vivo study requires careful matching of its quantifiable performance characteristics to the experimental design, a need that directly informs procurement decisions based on a compound's precise, verifiable differentiation.

Quantitative Evidence Differentiating AZD8329 from Key 11β-HSD1 Inhibitor Comparators


Superior Human 11β-HSD1 Enzyme Potency Compared to Predecessor AZD4017

AZD8329 demonstrates superior potency against the human 11β-HSD1 enzyme compared to its direct predecessor, AZD4017. This improvement was a key goal of the optimization program and was achieved through structural changes, specifically replacing a pyridine ring with a pyrazole and optimizing substituents [1]. The increased potency enhances the compound's value for in vitro studies requiring high target engagement.

11β-HSD1 inhibitor Metabolic disease Enzymology

Superior Selectivity for 11β-HSD1 over Anti-Target 11β-HSD2

A critical differentiator for 11β-HSD1 inhibitors is their selectivity over the type 2 isozyme (11β-HSD2), which opposes 11β-HSD1 activity. AZD8329 exhibits exceptionally high selectivity, with an IC50 for 11β-HSD2 that is >30 µM, compared to its 9 nM IC50 for 11β-HSD1 [1][2]. This contrasts with the well-known inhibitor carbenoxolone, which is far less selective [3].

Selectivity 11β-HSD2 Off-target activity

Potent Activity in Primary Human Adipocytes and Cross-Species Enzyme Inhibition Profile

Beyond recombinant enzyme assays, AZD8329 demonstrates potent activity in a physiologically relevant cell type, human adipocytes, with an IC50 of 2 nM [1]. This is more potent than its activity on the isolated human enzyme (9 nM). Its species-specific activity profile is also defined, showing high potency against human, dog, and cynomolgus monkey enzymes but significantly lower potency against the mouse enzyme (IC50 = 6.1 µM) [2]. This contrasts with some other inhibitors that may have different species cross-reactivity patterns.

Cell-based assay Adipocyte Cross-species Pharmacology

Reduced Acyl Glucuronide Liability Through Structural Optimization

A major liability of carboxylic acid-containing drug candidates is the formation of reactive acyl glucuronide metabolites, which are associated with idiosyncratic toxicity. The development of AZD8329 from its predecessor AZD4017 involved targeted structural modifications specifically to reduce the extent of acyl glucuronidation [1]. This was achieved by optimizing both the carboxylic acid and amide substituents and reducing lipophilicity, leading to a more metabolically stable compound [1].

Drug metabolism Safety ADME Glucuronidation

Defined Research Applications for AZD8329 Based on Its Unique Pharmacological Profile


Validating 11β-HSD1 Target Engagement in Human Adipocyte and Hepatocyte Models

Leverage AZD8329's high potency in human adipocytes (IC50 2 nM) to confirm on-target inhibition of 11β-HSD1 in primary human cells. Its >3,333-fold selectivity for 11β-HSD1 over 11β-HSD2 ensures that observed effects are due to 11β-HSD1 inhibition and not confounding activity against the anti-target [1][2]. This is critical for studies exploring the role of local cortisol production in adipogenesis, insulin resistance, and lipid metabolism.

In Vivo Pharmacodynamic Studies in Rat and Dog Models of Metabolic Disease

AZD8329 is a suitable tool for acute in vivo studies in rats and dogs due to its activity against the respective recombinant enzymes (IC50 = 89 nM and 15 nM) [1]. A single oral dose of 10 mg/kg in Han Wistar rats was shown to achieve plasma concentrations (~5x IC50) sufficient to significantly reduce 11β-HSD1 activity in target tissues ex vivo [1]. However, users must be aware of reported tachyphylaxis with repeat dosing in rat adipose tissue, which necessitates careful experimental design for chronic studies [3].

Use as a Selective Pharmacological Standard in Cross-Species Comparative Assays

Given its well-characterized IC50 profile against recombinant 11β-HSD1 from human (9 nM), rat (89 nM), dog (15 nM), cynomolgus monkey (24 nM), and mouse (6.1 µM) [2], AZD8329 serves as an excellent reference compound for calibrating biochemical and cellular assays across different species. Its low potency against mouse 11β-HSD1 clearly defines its utility and limitations, making it a valuable tool for assessing species-specific pharmacology and guiding the selection of appropriate animal models.

Investigating the Tachyphylaxis Phenomenon in 11β-HSD1 Inhibition

AZD8329 has been specifically used in studies to investigate the loss of 11β-HSD1 inhibitory effect (tachyphylaxis) upon repeat dosing in human and rat adipose tissue [3]. This makes it a key tool compound for researchers studying the mechanisms underlying this phenomenon, which is crucial for understanding the potential limitations of chronic 11β-HSD1 inhibition as a therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD8329

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.